Abstract 1: This abstract discusses 1,2-bis-sulfonamide derivatives as chemokine receptor modulators. [] Although the specific mechanism is not detailed, chemokine receptors play a crucial role in inflammatory and immune responses, suggesting potential research avenues for the compound of interest.
Abstract 2 & 3: These abstracts highlight the action of (R)-methanandamide, an analog of the endocannabinoid anandamide, on a novel non-CB1 and non-CB2 receptor in rabbit aortic endothelial cells (RAEC). This interaction leads to nitric oxide (NO) production through the Gi protein and phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. [, ] Although structurally different, the compound of interest might exhibit comparable effects on cellular signaling pathways, warranting further investigation.
Abstract 5: This abstract describes NESS 0327, a novel antagonist of the CB1 cannabinoid receptor. NESS 0327 binds to the CB1 receptor, inhibiting the actions of cannabinoid agonists. [] This research emphasizes the potential for developing novel compounds with targeted activity against specific receptors, which could be relevant for exploring the pharmacological profile of "N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide."
Chemokine Receptor Modulation: Considering the structural similarity to 1,2-bis-sulfonamide derivatives, "N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide" could be investigated for its potential to modulate chemokine receptors, which are involved in various inflammatory and immune responses. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4